![molecular formula C17H17NO3 B12936796 9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]- CAS No. 147643-41-2](/img/structure/B12936796.png)
9(10H)-Acridinone, 10-[(2-methoxyethoxy)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one: is a synthetic organic compound that belongs to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and photochemistry. This particular compound is characterized by the presence of a methoxyethoxy group attached to the acridine core, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one typically involves the following steps:
Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.
Functionalization: The acridin-9(10H)-one is then functionalized by introducing the 2-methoxyethoxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the acridine core is replaced by the 2-methoxyethoxy group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods: Industrial production of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acridine core, leading to the formation of acridine N-oxides.
Reduction: Reduction reactions can convert the acridin-9(10H)-one to its corresponding dihydroacridine derivatives.
Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Acridine N-oxides.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe in analytical chemistry due to its photophysical properties.
Catalysis: It can serve as a catalyst or catalyst precursor in organic synthesis.
Biology:
DNA Intercalation: The acridine core allows the compound to intercalate into DNA, making it useful in studying DNA interactions and as a potential anticancer agent.
Antimicrobial Activity: It may exhibit antimicrobial properties against various pathogens.
Medicine:
Anticancer Research: Due to its ability to interact with DNA, it is studied for its potential use in cancer therapy.
Diagnostic Imaging: Its fluorescent properties can be utilized in diagnostic imaging techniques.
Industry:
Material Science: The compound can be used in the development of organic electronic materials and light-emitting devices.
作用機序
The mechanism of action of 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one primarily involves its interaction with biological macromolecules such as DNA. The acridine core intercalates between DNA base pairs, disrupting the DNA structure and inhibiting essential biological processes such as replication and transcription. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the methoxyethoxy group may enhance the compound’s solubility and cellular uptake, further influencing its biological activity.
類似化合物との比較
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial and anticancer properties.
9-Aminoacridine: Used as an antiseptic and in DNA research.
Uniqueness: 10-((2-Methoxyethoxy)methyl)acridin-9(10H)-one is unique due to the presence of the methoxyethoxy group, which can influence its solubility, reactivity, and biological activity. This functional group differentiates it from other acridine derivatives and may provide advantages in specific applications such as enhanced cellular uptake or improved interaction with biological targets.
特性
CAS番号 |
147643-41-2 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
10-(2-methoxyethoxymethyl)acridin-9-one |
InChI |
InChI=1S/C17H17NO3/c1-20-10-11-21-12-18-15-8-4-2-6-13(15)17(19)14-7-3-5-9-16(14)18/h2-9H,10-12H2,1H3 |
InChIキー |
GZVAFHHEQOEIHT-UHFFFAOYSA-N |
正規SMILES |
COCCOCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Chloro-4-((1S,3S,5R)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936725.png)

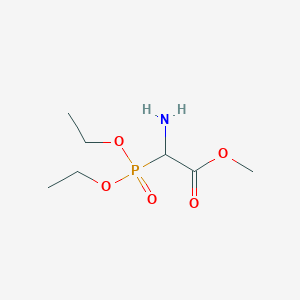
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
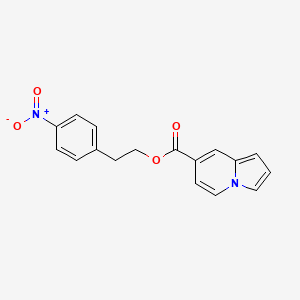
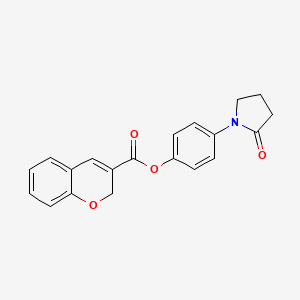
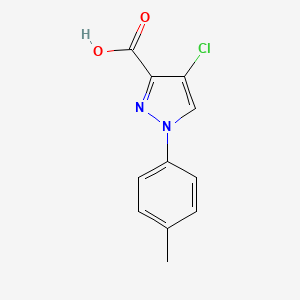


![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
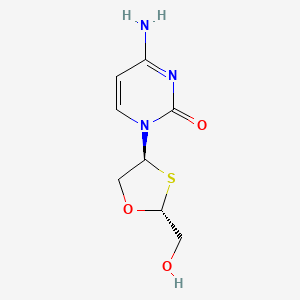
![{[1-(2-Methoxyethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12936800.png)
